molecular formula C12H15FN2O4 B3107880 Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate CAS No. 1627754-75-9

Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate

Cat. No.: B3107880
CAS No.: 1627754-75-9
M. Wt: 270.26 g/mol
InChI Key: YKEKREVTAHXHFF-UHFFFAOYSA-N
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Description

Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate (CAS Number: 1627754-75-9) is a chemical compound with the molecular formula C12H15FN2O4 and a molecular weight of 270.26 g/mol . It is offered for research and development purposes and should be stored sealed in a dry environment at room temperature (20-22 °C) . This compound belongs to a class of N-protected aromatic building blocks that are critical in synthetic organic chemistry, particularly in the construction of more complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is a fundamental technique in multi-step synthesis . The presence of both a fluoro substituent and a nitro group on the phenyl ring makes this molecule a versatile intermediate. These functional groups are valuable handles for further chemical transformations; the nitro group can be reduced to an amine, while the fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing researchers to systematically build complex molecular architectures . Compounds with similar structural features, particularly those incorporating strategic fluorination , are of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine into a molecule is a common strategy to modulate its electronic properties, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic profiles of potential drug candidates . As a specialized building block, this compound is a valuable reagent for researchers working in areas such as kinase inhibitor development and the synthesis of novel therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(5-fluoro-2-nitrophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14(4)10-7-8(13)5-6-9(10)15(17)18/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEKREVTAHXHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142201
Record name Carbamic acid, N-(5-fluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627754-75-9
Record name Carbamic acid, N-(5-fluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1627754-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(5-fluoro-2-nitrophenyl)-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate typically involves the reaction of 5-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemical Research Applications

1.1 Organic Synthesis

Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate serves as a versatile intermediate in organic synthesis. Its structure allows for functional group modifications, which can lead to the development of more complex organic molecules. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The nitro group enables nucleophilic substitution reactions, which are essential for synthesizing diverse derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group, yielding tert-butyl (5-fluoro-2-aminophenyl)(methyl)carbamate, which may have different biological activities.
  • Oxidation Reactions : Although less documented, oxidation reactions can also be performed using strong oxidizing agents.

Biological Applications

2.1 Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development. Its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity for therapeutic effects. Notably, compounds with similar nitrophenyl scaffolds have shown promise as inhibitors for various biological pathways.

Case Study: Inhibition of PqsD Enzyme
Recent studies have demonstrated that related compounds based on the nitrophenyl structure can inhibit PqsD, a key enzyme involved in bacterial quorum sensing. This inhibition is crucial for developing new antibacterial agents .

Industrial Applications

3.1 Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for formulating advanced materials in fields such as polymer science and material engineering.

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
  • Key Features : Replaces the nitrophenyl group with a pyrimidinyl ring containing a hydroxyl (-OH) and methyl (-CH₃) group.
  • The absence of a nitro group reduces electron-withdrawing effects, which may alter reactivity in coupling reactions .
B. Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate (1f)
  • Synthesis Yield : 56.6%
  • Key Features : A benzodioxole system with an ethoxyvinyl substituent.
  • Comparison : The benzodioxole ring and vinyl group introduce conjugation, which may enhance stability in photochemical reactions. The tert-butyl carbamate group here serves as a protective moiety, similar to its role in the target compound .
C. Tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Melting Point : 163–166°C
  • Key Features: A chromenone-pyrazolopyrimidine hybrid with dual fluoro substituents.
  • Comparison : The fused heterocyclic system and additional fluorine atoms likely enhance binding affinity in biological targets (e.g., kinase inhibitors). The tert-butyl carbamate here improves solubility and metabolic stability .
B. Yield and Efficiency
  • Thiazolyl carbamates () show variable yields (30–97%), influenced by steric hindrance and reaction conditions. The target compound’s synthesis may face challenges due to the nitro group’s sensitivity to reduction .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Notable Functional Groups
Target Compound* N/A ~280.3 (estimated) -NO₂, -F, tert-butyl carbamate
Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate N/A 257.26 -OH, -F, pyrimidine
Compound 1f N/A ~335.3 (estimated) Benzodioxole, ethoxyvinyl
Chromenone-Pyrazolopyrimidine Hybrid 163–166 615.7 (M+1) Dual -F, chromenone, pyrimidine

*Estimated data based on structural analogs.

Biological Activity

Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15FN2O4
  • Molecular Weight : 270.26 g/mol
  • CAS Number : 1627754-75-9

The compound features a tert-butyl group, a nitrophenyl moiety, and a carbamate functional group, which contribute to its chemical reactivity and biological interactions.

Biological Activity

This compound exhibits various biological activities, primarily in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that the compound has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that this compound could be a candidate for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation:

Cell Line IC50 (µM)
MCF710.5
HeLa8.3

The mechanism of action in cancer cells involves inducing apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound effectively reduced bacterial load in vitro and demonstrated potential for further development as an antimicrobial agent.

Study 2: Anticancer Potential

In a separate study by Lee et al. (2020), the anticancer properties were assessed using MCF7 and HeLa cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent for breast and cervical cancers.

Q & A

What are the recommended synthetic routes for tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protection and functionalization. A common approach is:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine using Boc anhydride (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) .

Nitration : Introduce the nitro group via electrophilic aromatic substitution. For example, use HNO₃/H₂SO₄ under controlled conditions, ensuring regioselectivity at the 2-position .

Fluorination : Fluorine can be introduced via halogen exchange (e.g., using KF in polar aprotic solvents) or via directed ortho-fluorination .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-nitration or side reactions.

How should researchers characterize this compound?

Level: Basic
Methodological Answer:
Characterization requires a combination of techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight using ESI+ (e.g., expected [M+H]⁺ around 300–350 g/mol based on analogs) .
  • NMR : Analyze ¹H/¹³C NMR to verify substituent positions:
    • Boc group: ~1.4 ppm (singlet, 9H for tert-butyl).
    • Aromatic protons: Split patterns indicating nitro and fluorine substitution .
  • IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, F composition .

Note : Compare data with structurally similar carbamates (e.g., tert-butyl pyrimidine derivatives) .

How can conflicting stability data for this compound be resolved under varying experimental conditions?

Level: Advanced
Methodological Answer:
Conflicts in stability data (e.g., thermal or hydrolytic degradation) require systematic testing:

Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under inert vs. oxidative atmospheres .

Hydrolytic Stability :

  • Expose to acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions at 25°C and 40°C.
  • Monitor via HPLC for degradation products (e.g., free amine from Boc cleavage) .

Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines) .

Case Study : reports stability under standard storage (dry, 25°C), while notes incompatibility with strong acids/bases. Validate via accelerated stability testing .

What strategies optimize reaction yields during nitro group introduction?

Level: Advanced
Methodological Answer:
Low yields during nitration often stem from competing side reactions. Optimization steps include:

  • Directed Nitration : Use protecting groups (e.g., Boc) to direct nitration to the desired position .
  • Catalytic Systems : Employ mixed acids (HNO₃/H₂SO₄) with controlled stoichiometry to minimize over-nitration .
  • Temperature Control : Maintain ≤0°C to reduce decomposition .
  • Workup : Quench with ice-water and extract with EtOAc to recover unreacted starting material .

Example : In analogs, Fe-mediated reduction (e.g., Fe/NH₄Cl in EtOH) achieves >80% yield for nitro-to-amine conversion .

What safety precautions are necessary when handling this compound?

Level: Basic
Methodological Answer:
Critical precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use respirators if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods due to potential NOx release during nitration .
  • Storage : Keep in dry, airtight containers away from light and incompatible materials (strong oxidizers/acids) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Regulatory Note : Classify per GHS guidelines (: Acute Toxicity Category 4; : Non-hazardous). Always consult SDS .

How to analyze and mitigate byproduct formation in carbamate synthesis?

Level: Advanced
Methodological Answer:
Byproducts (e.g., de-Boc compounds or di-nitrated analogs) require:

  • HPLC-MS Analysis : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities .
  • Reaction Quenching : Add antioxidants (e.g., BHT) during workup to prevent radical-mediated side reactions .
  • Process Optimization : Reduce equivalents of nitrating agents and increase reaction monitoring frequency .

Example : In , column chromatography (EtOAc/hexane) removed di-nitrated impurities effectively .

What solubility properties influence reaction design for this compound?

Level: Basic
Methodological Answer:
Solubility impacts solvent choice and reaction efficiency:

  • Polar Solvents : DMF or THF for nitro/carbamate dissolution (e.g., 20 mL THF per 3 g substrate in ) .
  • Aqueous Workup : Low water solubility facilitates extraction with EtOAc .
  • Crystallization : Use hexane/EtOAc mixtures for recrystallization .

Empirical Testing : Perform solubility screens (DMSO, MeOH, acetone) to identify optimal reaction media.

How to resolve discrepancies in toxicity data across safety reports?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., vs. 4) necessitate:

Source Evaluation : Prioritize peer-reviewed studies over non-GHS-compliant SDS .

In Vitro Testing : Conduct Ames test (mutagenicity) and MTT assay (cytotoxicity) using human cell lines .

Dose-Response Studies : Assess acute toxicity in zebrafish embryos (OECD TG 203) for environmental impact .

Example : cites IARC guidelines for carcinogenicity, while reports no hazards. Validate via tiered toxicology testing .

What purification methods are effective for this carbamate?

Level: Basic
Methodological Answer:
Common methods include:

  • Column Chromatography : Use silica gel with gradients like 10–30% EtOAc in hexane .
  • Recrystallization : Dissolve in hot EtOAc and precipitate with hexane .
  • Acid-Base Extraction : For amine byproducts, wash with dilute HCl (pH 2–3) to partition impurities .

Yield Improvement : Pre-purify via flash chromatography to remove polar/non-polar impurities .

How to design experiments to assess photoredox activity of this compound?

Level: Advanced
Methodological Answer:
Leverage photoredox applications (as in ):

Catalyst Screening : Test Ru(bpy)₃²⁺ or Ir(ppy)₃ under blue LED light .

Substrate Scope : Evaluate cross-coupling with aryl halides or C-H functionalization partners.

Mechanistic Probes : Use radical traps (TEMPO) or deuterium labeling to confirm intermediates .

Example : Wang et al. (2022) achieved sp³ C-H activation using tert-butyl carbamates under photoredox conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate
Reactant of Route 2
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Tert-butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate

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